N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine
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Overview
Description
N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine: is an organic compound that belongs to the class of aromatic amines This compound features a bromine atom and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine typically begins with commercially available starting materials such as 2-bromo-4-methylaniline and 2-nitroaniline.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling Reaction: The resulting 2-aminophenylamine is then coupled with 2-bromo-4-methylaniline under conditions that promote the formation of the desired product. This can involve the use of catalysts and solvents such as palladium on carbon and ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amino derivatives or aniline derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its aromatic structure.
Polymers: The compound can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-aminophenyl)-4-bromoaniline
- N-(2-aminophenyl)-2-methylaniline
- 4-bromo-2-methylaniline
Uniqueness: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, along with an amino group
Properties
Molecular Formula |
C13H13BrN2 |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-N-(4-bromo-2-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13BrN2/c1-9-8-10(14)6-7-12(9)16-13-5-3-2-4-11(13)15/h2-8,16H,15H2,1H3 |
InChI Key |
NMMQCRYYCPLYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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